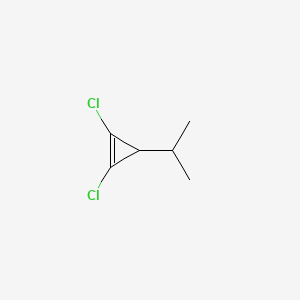
1,2-Dichloro-3-propan-2-ylcyclopropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-3-propan-2-ylcyclopropene is an organochlorine compound with a unique cyclopropene ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-propan-2-ylcyclopropene typically involves the reaction of 1,2-dichloropropane with a strong base to form the cyclopropene ring. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the reactivity of the intermediates and the potential hazards associated with organochlorine compounds.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-propan-2-ylcyclopropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions with nucleophiles such as amines or thiols can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products Formed
Oxidation: Epoxides, ketones.
Reduction: Less chlorinated cyclopropenes.
Substitution: Amino or thiol-substituted cyclopropenes.
Scientific Research Applications
1,2-Dichloro-3-propan-2-ylcyclopropene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-propan-2-ylcyclopropene involves its interaction with molecular targets through its reactive cyclopropene ring. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The pathways involved may include the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloropropene: An organochlorine compound used as a pesticide.
1,3-Dichloro-2-propanol: A compound with similar chlorinated structure but different reactivity and applications.
Uniqueness
1,2-Dichloro-3-propan-2-ylcyclopropene is unique due to its cyclopropene ring, which imparts distinct reactivity and potential applications compared to other chlorinated compounds. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in research and industry.
Properties
Molecular Formula |
C6H8Cl2 |
|---|---|
Molecular Weight |
151.03 g/mol |
IUPAC Name |
1,2-dichloro-3-propan-2-ylcyclopropene |
InChI |
InChI=1S/C6H8Cl2/c1-3(2)4-5(7)6(4)8/h3-4H,1-2H3 |
InChI Key |
YKJZHMYROCKKNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate](/img/structure/B13830990.png)

![(1R,5S,8R)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13831006.png)


![1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol](/img/structure/B13831017.png)
![16-Oxabicyclo[13.2.0]heptadecan-17-one](/img/structure/B13831022.png)







